molecular formula C26H25BrN2O5 B12012643 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 765298-62-2

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12012643
CAS No.: 765298-62-2
M. Wt: 525.4 g/mol
InChI Key: ZETQVSHMSQIEJM-OGLMXYFKSA-N
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Description

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C26H25BrN2O5 This compound is known for its unique structure, which includes a butoxyphenoxy group, a carbohydrazonoyl group, and a bromobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 4-butoxyphenol with acetic anhydride to form 4-butoxyphenyl acetate. This intermediate is then reacted with hydrazine hydrate to produce 4-butoxyphenyl hydrazine. The next step involves the reaction of 4-butoxyphenyl hydrazine with 2-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
  • 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Uniqueness

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its butoxyphenoxy group provides hydrophobic characteristics, while the bromobenzoate group allows for further functionalization through substitution reactions. This makes it a versatile compound for various research applications.

Properties

CAS No.

765298-62-2

Molecular Formula

C26H25BrN2O5

Molecular Weight

525.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C26H25BrN2O5/c1-2-3-16-32-20-12-14-21(15-13-20)33-18-25(30)29-28-17-19-8-10-22(11-9-19)34-26(31)23-6-4-5-7-24(23)27/h4-15,17H,2-3,16,18H2,1H3,(H,29,30)/b28-17+

InChI Key

ZETQVSHMSQIEJM-OGLMXYFKSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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